molecular formula C9H11ClN2O B1383539 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride CAS No. 50916-54-6

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Cat. No.: B1383539
CAS No.: 50916-54-6
M. Wt: 198.65 g/mol
InChI Key: MORBOTKMTNMYLN-UHFFFAOYSA-N
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Description

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H10N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This process can be further modified to introduce the amino and hydroxyethyl groups. The reaction conditions often include the use of solvents like paraxylene and catalysts such as ionic liquids, which facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, primary amines, and substituted benzonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-1-hydroxyethyl)benzonitrile
  • 3-(2-Amino-1-hydroxyethyl)benzonitrile sulfate
  • 3-(2-Amino-1-hydroxyethyl)benzonitrile phosphate

Uniqueness

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the hydrochloride salt form offers improved solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

3-(2-amino-1-hydroxyethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(12)6-11;/h1-4,9,12H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORBOTKMTNMYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CN)O)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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